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H3K4(Me3) (1-20) -

H3K4(Me3) (1-20)

Catalog Number: EVT-242274
CAS Number:
Molecular Formula: C94H174N35O27
Molecular Weight: 2226.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Histone peptide. Substrate for methyltransferase/demethylase enzymes. Peptide derived from human histone isotype 3.1.
Source

H3K4 trimethylation is predominantly catalyzed by a group of enzymes known as SET domain-containing methyltransferases, which include the SET1/COMPASS complex. These complexes are composed of several subunits that facilitate the methylation process and are crucial for maintaining the levels of this modification in chromatin. The dynamics of H3K4 trimethylation can be influenced by various factors, including other histone modifications and DNA methylation patterns .

Classification

H3K4 trimethylation is classified under histone modifications, specifically as a type of methylation. It is one of several modifications that occur on histone tails, which also include acetylation, phosphorylation, and ubiquitination. The presence of H3K4(Me3) is typically associated with active enhancers and promoters, distinguishing it from other forms of methylation such as H3K4 monomethylation (H3K4Me1) and dimethylation (H3K4Me2), which have different functional implications in gene regulation .

Synthesis Analysis

Methods

The synthesis of H3K4 trimethylated peptides can be achieved through chemical synthesis or enzymatic methods. In vitro enzymatic methylation involves using purified SET domain methyltransferases in combination with S-adenosylmethionine as the methyl donor. This process allows for the specific addition of methyl groups to lysine residues on histone peptides.

Technical Details

For chemical synthesis, solid-phase peptide synthesis techniques are commonly employed. The peptide chain is built stepwise on a resin support, followed by cleavage from the resin and purification. The final product can be characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the presence and position of methyl groups .

Molecular Structure Analysis

Structure

The molecular structure of H3K4(Me3) consists of a core histone octamer around which DNA is wrapped. The lysine 4 side chain protrudes from the histone tail, where three methyl groups are attached. This modification alters the charge and conformation of the histone tail, influencing its interaction with other proteins involved in transcription regulation.

Data

Studies using chromatin immunoprecipitation followed by sequencing (ChIP-seq) have revealed that H3K4 trimethylation is enriched at transcription start sites across various organisms. This enrichment correlates with transcriptional activity, indicating its role as a marker for active genes .

Chemical Reactions Analysis

Reactions

H3K4 trimethylation occurs through a series of reactions catalyzed by methyltransferases that facilitate the transfer of methyl groups from S-adenosylmethionine to the lysine residue on histone H3. The reaction can be summarized as follows:

H3K4+S adenosylmethionineSET1 COMPASSH3K4 Me3 +S adenosylhomocysteine\text{H3K4}+\text{S adenosylmethionine}\xrightarrow{\text{SET1 COMPASS}}\text{H3K4 Me3 }+\text{S adenosylhomocysteine}

Technical Details

The enzymatic activity requires specific co-factors and is regulated by various proteins that interact with the COMPASS complex. Additionally, demethylases such as KDM5 play a crucial role in reversing this modification, thereby regulating gene expression dynamically .

Mechanism of Action

Process

The mechanism by which H3K4 trimethylation influences gene expression involves several steps:

  1. Recruitment: H3K4(Me3) serves as a binding site for various transcriptional co-activators and chromatin remodeling complexes.
  2. Transcription Activation: These complexes facilitate the recruitment of RNA polymerase II to initiate transcription.
  3. Stabilization: The presence of H3K4 trimethylation stabilizes transcriptional machinery at promoters, enhancing RNA synthesis rates.

Data

Research has shown that loss of H3K4 trimethylation leads to decreased transcriptional output without affecting the initiation phase significantly, suggesting its primary role in elongation and stability during transcription .

Physical and Chemical Properties Analysis

Physical Properties

H3K4 trimethylated peptides are typically soluble in aqueous buffers at physiological pH but may exhibit varying solubility based on their sequence composition.

Chemical Properties

Applications

Scientific Uses

H3K4 trimethylation has significant implications in various fields:

  • Gene Regulation Studies: It serves as a key marker for studying transcriptional activation mechanisms.
  • Cancer Research: Alterations in H3K4 trimethylation patterns have been associated with oncogenic processes.
  • Developmental Biology: Understanding its role can provide insights into differentiation pathways and embryonic development.

Research continues to explore its potential as a therapeutic target in diseases linked to epigenetic dysregulation .

Enzymatic Regulation of H3K4(Me3) Dynamics

Methyltransferase Complexes in H3K4 Trimethylation

SET1/COMPASS Family Mechanisms and Subunit SpecificityThe SET1/COMPASS family represents the primary enzymatic machinery responsible for H3K4 trimethylation. While Saccharomyces cerevisiae possesses a single COMPASS complex, mammals express six distinct family members (SET1A/B, MLL1-4), each exhibiting non-redundant functions [2] [5]. These complexes share a conserved catalytic core but incorporate unique subunits that direct genomic targeting and methylation specificity. For example:

  • SET1A/B complexes require WDR82 and CFP1 for optimal H3K4me3 deposition, with CFP1 directing the complex to unmethylated CpG islands via its CXXC domain [4].
  • MLL1/2 complexes primarily generate H3K4me1/me2, whereas MLL3/4 complexes show restricted activity toward H3K4me1 [4].
  • Structural studies reveal that the Y-shaped architecture positions RbBP5 (Swd3 homolog) and WDR5 (Swd1 homolog) in the "top lobe," while ASH2L (Bre2 homolog) and DPY30 (Sdc1 homolog) form the base [4] [5].

Table 1: Evolutionary Conservation of COMPASS Subunits

Yeast SubunitMammalian HomologPrimary Function
Swd1RbBP5Complex stability & catalytic activity
Swd3WDR5Substrate recognition
Bre2ASH2LScaffold for SET domain
Sdc1DPY30Processivity enhancement

Role of Core Regulatory Subunits (DPY30, RBBP5) in Catalytic Processivity

Core subunits DPY30 and RBBP5 are indispensable for catalytic efficiency. Biochemical analyses demonstrate that:

  • RbBP5-ASH2L heterodimer binding stabilizes the MLL1 SET domain, inducing conformational changes essential for substrate recognition [4].
  • DPY30 depletion reduces H3K4me3 levels by >80% in fungal pathogens like Penicillium expansum, severely impairing growth and secondary metabolism [10].
  • PeBre2 interaction with the global regulator PeVelB (at Asp294) modulates nutrient utilization, highlighting subunit-mediated regulatory crosstalk [10].

Demethylase-Mediated Erasure of H3K4(Me3)

KDM5 Family Activity and Substrate Recognition DynamicsKDM5 demethylases (JARID1A-D) specifically reverse H3K4me3 through Jumonji C (JmjC) domain-dependent oxidative demethylation. Key features include:

  • Multi-domain architecture featuring PHD readers that tether demethylases to modified histones, creating feedback loops.
  • Pathological relevance: In chronic rhinosinusitis with nasal polyps (CRSwNP), KDM5 inhibition contributes to elevated H3K4me3 at the IGF2 promoter, intensifying Th2 inflammation [8].

Interplay Between Demethylases and Histone Turnover Rates

Demethylase efficiency is coupled to nucleosome dynamics:

  • Replication-dependent histone exchange creates temporal windows for KDM5 access to H3K4me3-marked nucleosomes.
  • Transcriptionally inert loci retain H3K4me3 longer due to reduced demethylase recruitment, as observed in Chlamydomonas zygotic genes dormant for thousands of generations [7].

Allosteric Modulation of Writer/Eraser Complexes

Cofactor Dependency (e.g., SAM, α-KG) in Enzymatic ActivityMethylation equilibrium is governed by cofactor bioavailability:

  • S-adenosylmethionine (SAM): Synthesized by methionine adenosyltransferases (MATs), SAM availability directly regulates H3K4me3 levels. C. elegans studies show sams-1 and sams-4 synthases provision SAM for distinct H3K4me3 pools during heat stress [3] [6].
  • α-ketoglutarate (α-KG): KDM5 demethylases require α-KG as an electron acceptor. Intracellular α-KG/SAM ratios shift methylation equilibria.

Table 2: Metabolic Regulation of H3K4(Me3) Dynamics

CofactorEnzymes RegulatedFunctional Consequence
S-adenosylmethionine (SAM)SET1/COMPASSsams-1 loss reduces immune gene H3K4me3• sams-4 sustains heat-shock H3K4me3 [6]
α-ketoglutarateKDM5 demethylasesDemethylation inhibition under hypoxia

Post-Translational Modifications of Methyltransferase Complexes

PTMs fine-tune COMPASS activity:

  • Histone crosstalk: H2B monoubiquitination (H2Bub1) by Rad6/Bre1 is essential for H3K4me2/me3 in yeast and mammals. This trans-tail regulation involves COMPASS subunit Swd2 [4] [5].
  • Phosphorylation: Mammalian WDR5 phosphorylation disrupts COMPASS integrity, reducing H3K4me3 at target genes.

Properties

Product Name

H3K4(Me3) (1-20)

Molecular Formula

C94H174N35O27

Molecular Weight

2226.62

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